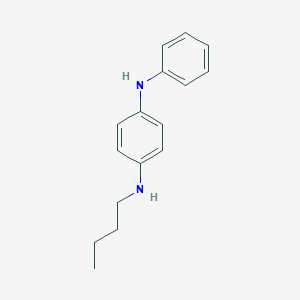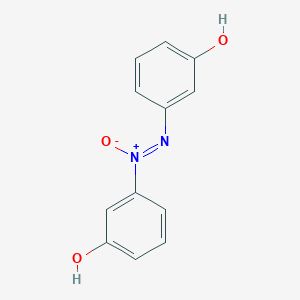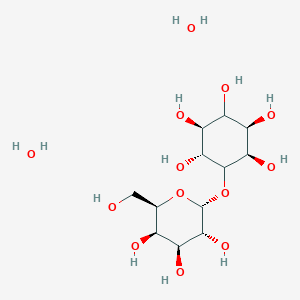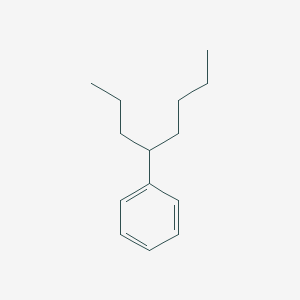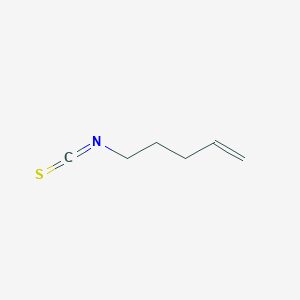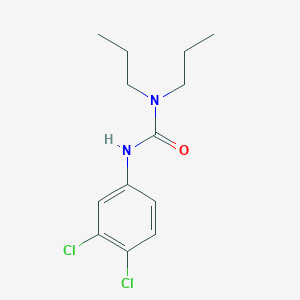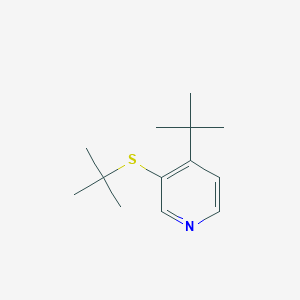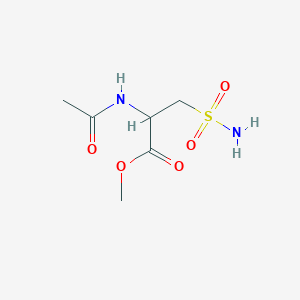
Methyl 2-acetamido-3-sulfamoylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3-sulfamoylpropanoate, also known as MSA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. MSA has been extensively studied for its potential therapeutic applications, particularly as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-3-sulfamoylpropanoate involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate in microorganisms. By inhibiting DHPS, Methyl 2-acetamido-3-sulfamoylpropanoate disrupts the folate pathway, leading to the inhibition of DNA synthesis and cell growth.
Biochemische Und Physiologische Effekte
Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have low toxicity and is well-tolerated in vivo. In addition to its antibacterial and antifungal properties, Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-acetamido-3-sulfamoylpropanoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of infections. However, Methyl 2-acetamido-3-sulfamoylpropanoate has a relatively short half-life and requires frequent dosing, which may limit its clinical use. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have some cross-reactivity with human DHPS, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 2-acetamido-3-sulfamoylpropanoate. One area of interest is the development of new derivatives of Methyl 2-acetamido-3-sulfamoylpropanoate with improved pharmacokinetic properties. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate may have potential as a topical agent for the treatment of skin infections. Further studies are also needed to investigate the potential anti-inflammatory effects of Methyl 2-acetamido-3-sulfamoylpropanoate in human subjects.
Conclusion
In conclusion, Methyl 2-acetamido-3-sulfamoylpropanoate is a sulfonamide-based compound with potential therapeutic applications as an antibacterial, antifungal, and anti-inflammatory agent. It inhibits DHPS, leading to disruption of the folate pathway and inhibition of DNA synthesis and cell growth. While Methyl 2-acetamido-3-sulfamoylpropanoate has some limitations, such as its short half-life and cross-reactivity with human DHPS, it remains a promising candidate for further study and development.
Synthesemethoden
Methyl 2-acetamido-3-sulfamoylpropanoate can be synthesized through a multi-step process involving the reaction of 2-acetamido-3-mercaptopropanoic acid with methyl chloroformate and subsequent reaction with ammonia and sulfur dioxide. This process results in the formation of Methyl 2-acetamido-3-sulfamoylpropanoate, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-3-sulfamoylpropanoate has been extensively studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16435-47-5 |
|---|---|
Produktname |
Methyl 2-acetamido-3-sulfamoylpropanoate |
Molekularformel |
C6H12N2O5S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-sulfamoylpropanoate |
InChI |
InChI=1S/C6H12N2O5S/c1-4(9)8-5(6(10)13-2)3-14(7,11)12/h5H,3H2,1-2H3,(H,8,9)(H2,7,11,12) |
InChI-Schlüssel |
DAGQZGBWFFPPLU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
Andere CAS-Nummern |
16435-47-5 |
Synonyme |
asame N-acetyl-3-sulfonamoyl-L-alanine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



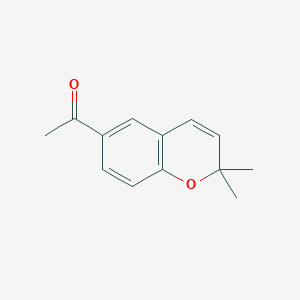
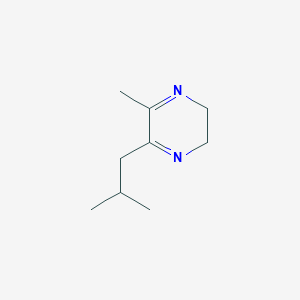
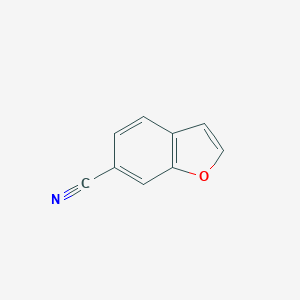

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
